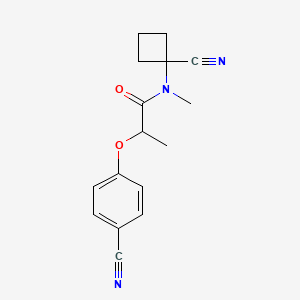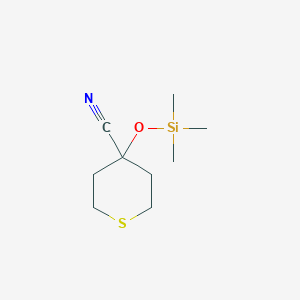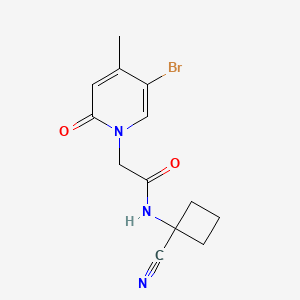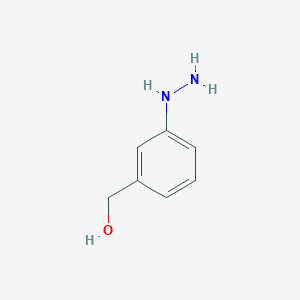![molecular formula C20H20N4O3S B2939823 4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide CAS No. 941240-49-9](/img/structure/B2939823.png)
4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a benzenesulfonamide group, which is a benzene ring attached to a sulfonamide group (-SO2NH2). The presence of a cyano group (-CN) and an ethylamino group (-NHCH2CH3) can also be inferred from the name .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. These groups would likely contribute to the overall polarity of the molecule and could potentially form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and a heterocyclic ring could make the compound relatively polar and potentially soluble in polar solvents .科学的研究の応用
Synthesis and Biological Evaluation
Compounds derived from sulfonamide, including structures similar to the chemical of interest, have been synthesized and evaluated for their biological activities. For instance, sulfonamide-derived ligands and their transition metal complexes showed moderate to significant antibacterial and good antifungal activity, indicating their potential as antimicrobial agents (Chohan & Shad, 2011).
Medicinal Chemistry and COX-2 Inhibition
In the realm of medicinal chemistry, derivatives of benzenesulfonamide have been explored for their inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. Research has shown that specific modifications to the oxazol-5-yl benzenesulfonamide structure can lead to potent, highly selective, and orally active COX-2 inhibitors, with applications in treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Photodynamic Therapy for Cancer Treatment
The development of new compounds for photodynamic therapy (PDT), a treatment method for cancer, has also been a significant area of research. New zinc phthalocyanine derivatives with high singlet oxygen quantum yield have been synthesized, demonstrating the potential for these compounds in PDT due to their good fluorescence properties and high efficacy in generating singlet oxygen, essential for the Type II photodynamic reaction (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agents
Explorations into the synthesis of novel compounds with potential anticancer activities have led to the creation of aminothiazole-paeonol derivatives. These compounds have shown high anticancer potential against specific cancer cell lines, offering new avenues for the development of anticancer agents (Tsai et al., 2016).
Carbonic Anhydrase Inhibitors
The synthesis of new molecules targeting carbonic anhydrases, enzymes involved in various physiological and pathological processes, has been a focus as well. Research has introduced novel primary sulfonamide derivatives that act as potent inhibitors of human carbonic anhydrases, showing promise for therapeutic applications in conditions like glaucoma and neuropathic pain (Sapegin et al., 2018).
作用機序
Target of action
Compounds with similar structures have been found to exhibit antimicrobial and antitumor activities . The specific targets can vary widely depending on the exact structure and functional groups present in the compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a cyano group might influence the compound’s stability and reactivity .
将来の方向性
特性
IUPAC Name |
4-[4-cyano-5-(2-phenylethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-24(2)28(25,26)17-10-8-16(9-11-17)19-23-18(14-21)20(27-19)22-13-12-15-6-4-3-5-7-15/h3-11,22H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRZXBJEWOKTAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine](/img/structure/B2939742.png)


![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2939750.png)
![3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939751.png)
![4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2939752.png)

![6-bromo-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2939755.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2939756.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2939759.png)


